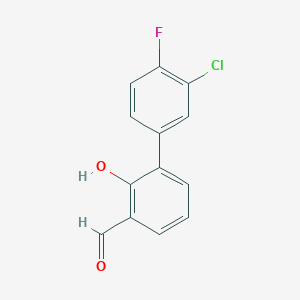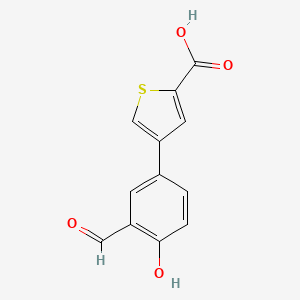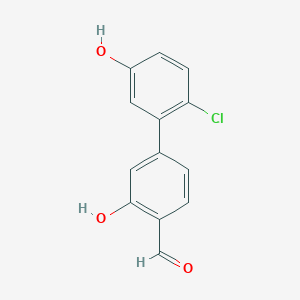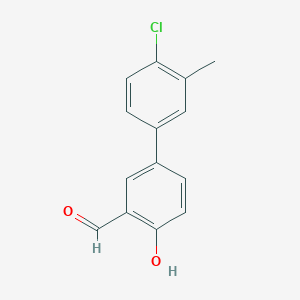
6-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% is an organic compound belonging to the phenol family of compounds. It is a white crystalline solid with a molecular formula of C8H6ClFO2 and a molecular weight of 197.59 g/mol. It is also known as CFPC, CFPC-95, and 3-chloro-4-fluoro-6-formylphenol. It is a useful intermediate in the synthesis of other organic compounds and has a wide range of applications in the pharmaceutical, agrochemical, and food industries.
Wissenschaftliche Forschungsanwendungen
6-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% is used in a variety of scientific research applications. It is used as a substrate for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and food additives. It is also used as an intermediate in the synthesis of other organic compounds, such as pharmaceuticals, agrochemicals, and food additives. Additionally, 6-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% is used in the synthesis of a variety of pharmaceuticals, agrochemicals, and food additives.
Wirkmechanismus
The mechanism of action of 6-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% is not well understood. However, it is believed that the compound acts as a proton donor, donating a proton to a substrate molecule, which then undergoes a reaction. Additionally, the compound may also act as an acid catalyst, increasing the rate of a reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% are not well understood. However, the compound is believed to be non-toxic and non-carcinogenic. Additionally, it is believed to have no adverse effects on the environment.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 6-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% in lab experiments is its high purity and availability. The compound is widely available and is relatively inexpensive. Additionally, it is easy to use and has a low toxicity profile. The main limitation of the compound is its low solubility in water, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 6-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95%. These include the use of the compound in the synthesis of pharmaceuticals, agrochemicals, and food additives, as well as the development of new synthetic methods for the production of other organic compounds. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound, as well as its potential environmental impacts.
Synthesemethoden
The synthesis of 6-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% is typically accomplished through a two-step reaction. The first step involves the reaction of 3-chloro-4-fluorophenol with formaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate 6-(3-chloro-4-fluorophenyl)-2-formylphenol. The second step involves the removal of the formyl group from the intermediate to form the desired product, 6-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95%.
Eigenschaften
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-11-6-8(4-5-12(11)15)10-3-1-2-9(7-16)13(10)17/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCGGBGYYJKDRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=C(C=C2)F)Cl)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685214 |
Source


|
| Record name | 3'-Chloro-4'-fluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chloro-4-fluorophenyl)-2-formylphenol | |
CAS RN |
1261966-45-3 |
Source


|
| Record name | 3'-Chloro-4'-fluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














